

In-Depth Technical Guide: VEGFR-2-IN-37 (CAS No. 298207-77-9)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **VEGFR-2-IN-37**, a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document collates available data on its chemical properties, biological activity, and the methodologies used for its evaluation, designed to support research and development in the field of angiogenesis and oncology.

Core Compound Information

VEGFR-2-IN-37, also identified as compound 12 in its primary research publication, is a synthetic molecule belonging to the thieno[3,2-d]pyrimidinone class of compounds.[1][2]

Property	Value
CAS Number	298207-77-9
Chemical Name	1-[3-(5,6,7,8-tetrahydro[3]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone
Molecular Formula	C18H16N2O2S
Molecular Weight	324.40 g/mol
Appearance	Off-white to pink solid powder



Biological Activity and Data

VEGFR-2-IN-37 is an inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[1][2] By targeting VEGFR-2, this compound has the potential to inhibit the proliferation of endothelial cells, a critical step in angiogenesis.[1][2]

In Vitro Efficacy

The primary biological activity data for **VEGFR-2-IN-37** is derived from in vitro kinase assays and cell-based proliferation assays.

Assay	Target/Cell Line	Concentration	Result	Reference
VEGFR-2 Kinase Inhibition	VEGFR-2	200 μΜ	56.9% ± 4.5% inhibition	[4]
Endothelial Cell Proliferation	HUVEC	Not Specified	Potential Inhibitor	[1][2]

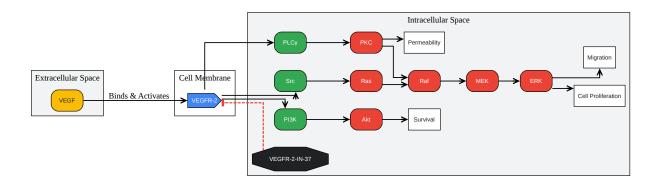
Note: HUVEC stands for Human Umbilical Vein Endothelial Cells.

The available data indicates that **VEGFR-2-IN-37** demonstrates moderate inhibitory activity against its target kinase at a high concentration.[4] The original study identified a related compound, 2f, as a more potent lead, which exhibited an EC50 of approximately 12 μ M on HUVEC metabolic activity.[5]

Signaling Pathway

VEGFR-2 is a critical mediator of the VEGF signaling pathway, which plays a central role in both physiological and pathological angiogenesis.[6] Inhibition of VEGFR-2 by compounds like **VEGFR-2-IN-37** disrupts these signaling cascades.





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VEGF-A binding to VEGFR-2 activates downstream signaling pathways.

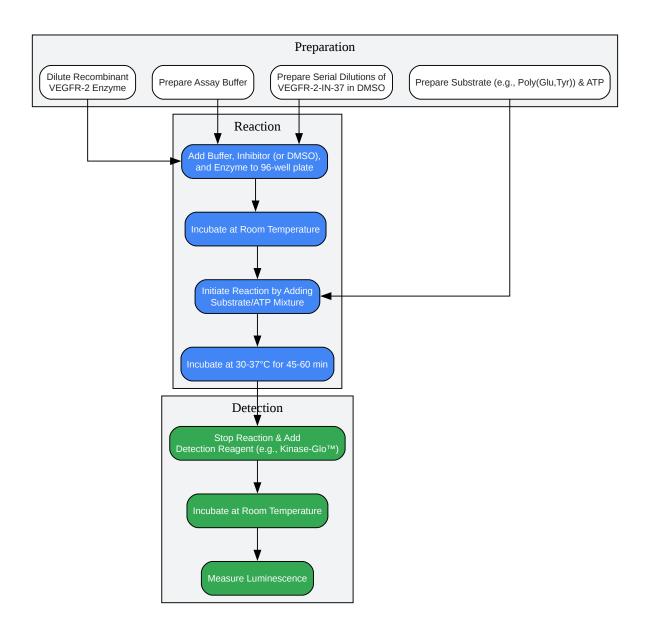
Experimental Protocols

Detailed experimental protocols for **VEGFR-2-IN-37** are outlined in the primary literature. Below are representative methodologies for the key assays used to characterize this inhibitor.

a. VEGFR-2 Kinase Assay (Representative Protocol)

This assay is designed to measure the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.





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General workflow for an in vitro VEGFR-2 kinase inhibition assay.



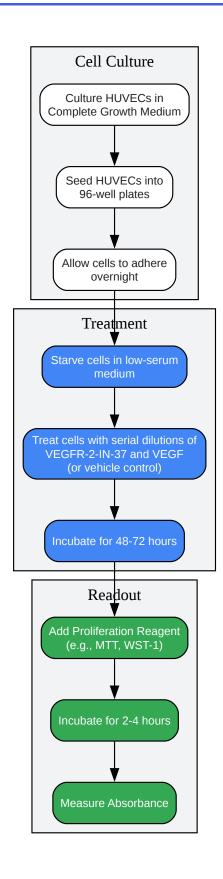
Methodology:

- Reagent Preparation: A kinase buffer is prepared, and recombinant human VEGFR-2 kinase domain is diluted to the desired concentration. A solution containing the substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP is also prepared. Test compounds, including VEGFR-2-IN-37, are serially diluted in DMSO.
- Reaction Setup: In a 96-well plate, the kinase buffer, test compound (or DMSO for control),
 and diluted VEGFR-2 enzyme are combined and pre-incubated.
- Kinase Reaction: The reaction is initiated by adding the ATP/substrate mixture to each well.
 The plate is then incubated for a set period (e.g., 45-60 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow for phosphorylation.
- Signal Detection: The reaction is terminated, and a detection reagent, such as ADP-Glo[™] or Kinase-Glo[™], is added. This reagent measures the amount of ADP produced or remaining ATP, respectively. The resulting luminescence is read by a microplate reader. The percentage of inhibition is calculated by comparing the signal from wells with the inhibitor to the control wells.[7]

b. HUVEC Proliferation Assay (Representative Protocol)

This cell-based assay assesses the effect of the compound on the proliferation of human endothelial cells, a key process in angiogenesis.





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General workflow for a HUVEC proliferation assay.



Methodology:

- Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into 96-well plates at a specific density and allowed to attach overnight in a complete growth medium.
- Treatment: The medium is replaced with a low-serum medium for a period of starvation.
 Subsequently, cells are treated with various concentrations of VEGFR-2-IN-37 (or vehicle control) in the presence of a pro-angiogenic stimulus like VEGF.
- Incubation: The cells are incubated for 48 to 72 hours to allow for proliferation.
- Quantification: A proliferation reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable, metabolically active cells convert the MTT into a colored formazan product. After an incubation period, the formazan is solubilized, and the absorbance is measured on a microplate reader. The reduction in absorbance in treated wells compared to control wells indicates an inhibition of cell proliferation.

Pharmacokinetics and In Vivo Data

As of the latest available information, there are no publicly accessible pharmacokinetic or in vivo studies specifically for **VEGFR-2-IN-37** (CAS 298207-77-9). The primary research focused on the initial synthesis and in vitro characterization of a series of compounds, with more potent leads being prioritized for further investigation.

Conclusion

VEGFR-2-IN-37 is a thieno[3,2-d]pyrimidinone-based inhibitor of VEGFR-2 that has demonstrated in vitro activity against its target kinase and has the potential to inhibit endothelial cell proliferation. The available data provides a foundational understanding of its mechanism of action. Further studies, including determination of its IC50 value, investigation of its effects in more complex in vitro angiogenesis models (e.g., tube formation assays), and in vivo efficacy and pharmacokinetic profiling, would be necessary to fully elucidate its therapeutic potential. This guide serves as a technical resource for researchers interested in exploring this compound and its analogs as potential anti-angiogenic agents.



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- To cite this document: BenchChem. [In-Depth Technical Guide: VEGFR-2-IN-37 (CAS No. 298207-77-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576131#vegfr-2-in-37-cas-number-298207-77-9]

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